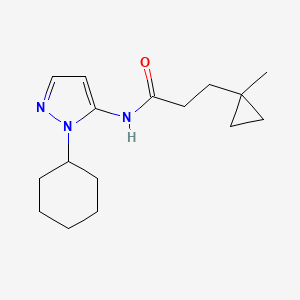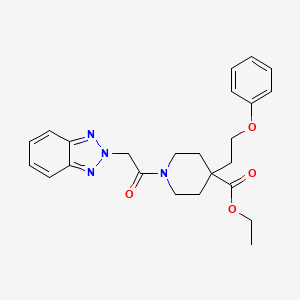
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Loperamide, is a synthetic opioid receptor agonist used for the treatment of diarrhea. It is a potent antidiarrheal agent that works by slowing down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. Loperamide is chemically related to the opioid family of drugs, but it does not produce the same euphoric effects as other opioids, making it less likely to be abused or misused.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to the mu-opioid receptors in the gut, which are responsible for regulating intestinal motility. By binding to these receptors, loperamide slows down the movement of the intestines, thereby increasing the absorption of water and electrolytes from the stool. This results in firmer stools and a reduction in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the absorption of water and electrolytes from the gut, reduce the secretion of fluid into the gut, and decrease the motility of the gut. It has also been shown to have an analgesic effect, although this is thought to be secondary to its antidiarrheal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for the mu-opioid receptor. It is also relatively stable and easy to handle. However, it is important to note that loperamide is a controlled substance and must be handled with care to avoid misuse or abuse.
Orientations Futures
There are several potential future directions for research on loperamide. One area of interest is its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Another area of interest is its potential use in the treatment of opioid addiction, as loperamide has been shown to have some opioid-like effects in the brain. Additionally, further research is needed to explore the long-term safety and efficacy of loperamide use.
Méthodes De Synthèse
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is synthesized by reacting 3-chlorophenol with N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its antidiarrheal properties and has been found to be highly effective in the treatment of acute and chronic diarrhea. It has also been investigated for its potential use in the treatment of other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-13(2)21-10-8-15(9-11-21)20-17(22)18(3,4)23-16-7-5-6-14(19)12-16/h5-7,12-13,15H,8-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJQUZLRXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5064658.png)

![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5064700.png)
amine oxalate](/img/structure/B5064710.png)

![N-[4-(benzyloxy)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5064725.png)
![7-fluoro-3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5064740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5064748.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonic acid](/img/structure/B5064749.png)
![2-methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5064750.png)

